4-acetyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-acetyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c1-13(21)15-4-6-17(7-5-15)25(22,23)20-11-14-9-16(12-19-10-14)18-3-2-8-24-18/h2-10,12,20H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEYEIAQLQHLTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic synthesis. One common approach is to start with the thiophene and pyridine derivatives, which are then subjected to various functional group transformations. The key steps often include:
Formation of the thiophene-pyridine intermediate: This can be achieved through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Introduction of the acetyl group: This step usually involves acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Sulfonamide formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid, halogens.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity
- Compounds similar to 4-acetyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide have demonstrated significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines, showing cytotoxic effects that induce apoptosis. A notable study indicated that a related compound exhibited an IC50 value lower than traditional chemotherapeutics like doxorubicin in HCT116 colon cancer cells.
Compound Tested Cell Line IC50 (µM) Reference Related Compound A HCT116 5.2 Doxorubicin HCT116 10.0 -
Anti-inflammatory Properties
- The compound is also being investigated for its anti-inflammatory effects. Similar sulfonamide derivatives have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. In vitro studies revealed that certain derivatives had comparable IC50 values to established anti-inflammatory drugs like ibuprofen.
Biological Studies
-
Enzyme Inhibition
- The mechanism of action for this compound involves its interaction with specific enzymes and receptors, which may lead to inhibition of metabolic pathways associated with disease progression. Studies have shown that it can effectively bind to target proteins, modulating their activity and thereby influencing cellular processes.
-
Antimicrobial Activity
- Preliminary investigations into the antimicrobial properties of related compounds indicate potential efficacy against various bacterial strains. The disc diffusion method has been employed to assess antibacterial activity, revealing promising results against both Gram-positive and Gram-negative bacteria.
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of a structurally similar compound on multiple cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). Results indicated that the compound induced apoptosis through caspase activation pathways.
Case Study 2: Anti-inflammatory Effects
In vivo models assessing the anti-inflammatory properties showed that administration of the compound significantly reduced paw edema in rats induced by carrageenan, demonstrating its potential as an anti-inflammatory agent comparable to indomethacin.
Mechanism of Action
The mechanism of action of 4-acetyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit bacterial enzymes involved in folic acid synthesis, which is crucial for bacterial growth and replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzenesulfonamide Core
The acetyl group in the target compound distinguishes it from analogs with electron-withdrawing or donating substituents:
- 4-Chloro-N-(5-(thiophen-2-yl)pyridin-3-yl)benzenesulfonamide (29) : Features a chloro substituent instead of acetyl. This electron-withdrawing group may enhance stability but reduce solubility. Reported melting point: 281–284°C .
- 4-(Trifluoromethyl)-N-(5-(thiophen-2-yl)pyridin-3-yl)benzenesulfonamide (46) : The trifluoromethyl group increases lipophilicity and metabolic resistance. Yield: 59% (synthesis via sulfonyl chloride reaction) .
- 4-Methyl-N-(pyridin-3-yl)benzenesulfonamide : A methyl substituent improves solubility compared to halogenated analogs. Synthesized via reaction with 4-methylbenzenesulfonyl chloride .
Heterocyclic Modifications
- 4-Methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide (int-8) : Replaces pyridine with furan, altering electronic properties. Melting point: 127–131°C (decomposition) .
- Yield: 28% .
Linker Variations
Comparative Data Table
Biological Activity
4-acetyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a sulfonamide derivative with a complex structure that includes multiple functional groups, making it a subject of interest in medicinal chemistry. This compound's potential biological activities, particularly in antimicrobial and antidiabetic domains, warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 372.5 g/mol. Its structure features an acetyl group, a thiophene ring, and a pyridine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆N₂O₃S₂ |
| Molecular Weight | 372.5 g/mol |
| CAS Number | 2034411-67-9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from thiophene and pyridine derivatives. Key steps include:
- Formation of the thiophene-pyridine intermediate via coupling reactions.
- Acetylation using acetic anhydride or acetyl chloride.
- Formation of the sulfonamide linkage through reaction with benzenesulfonyl chloride.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study utilizing the disc diffusion method found that certain sulfonamide derivatives showed promising antibacterial effects against various pathogens, suggesting that this compound may also possess similar properties .
Antidiabetic Activity
In preliminary studies, the compound was evaluated for its antidiabetic potential using an induced diabetic model. The results indicated that it could lower blood glucose levels effectively, comparable to standard antidiabetic medications .
Case Study: Antimicrobial Efficacy
A study focused on a series of sulfonamide derivatives demonstrated that modifications to the benzene sulfonamide structure could enhance antibacterial activity. The findings suggested that the incorporation of thiophene and pyridine rings contributed positively to the antimicrobial potency .
Case Study: Cardiovascular Effects
Research involving related benzenesulfonamide derivatives on isolated rat heart models revealed significant effects on perfusion pressure and coronary resistance. The study indicated that these compounds could modulate cardiovascular functions, potentially through calcium channel interactions .
Q & A
Q. What are the optimal synthetic routes for 4-acetyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of intermediates like 5-(thiophen-2-yl)pyridin-3-yl)methanamine via Suzuki–Miyaura coupling (for aryl-thiophene bond formation) using palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in dioxane or ethanol .
- Step 2 : Sulfonylation of the amine intermediate with 4-acetylbenzenesulfonyl chloride in dichloromethane, using triethylamine as a base .
- Purification : Recrystallization or column chromatography to achieve >95% purity.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm the integration of aromatic protons (e.g., thiophene at δ 7.2–7.5 ppm) and acetyl groups (δ 2.6 ppm for CH₃) .
- High-Resolution Mass Spectrometry (HRMS) : To verify the molecular ion peak (e.g., [M+H]⁺ for C₁₉H₁₇N₂O₃S₂).
- FT-IR : Detection of sulfonamide S=O stretches (~1350 cm⁻¹) and acetyl C=O (~1680 cm⁻¹) .
Q. What are the primary solubility and stability considerations for this compound?
- Solubility : Poor in aqueous buffers; use DMSO or DMF for stock solutions.
- Stability : Store at –20°C in inert atmospheres to prevent sulfonamide hydrolysis or thiophene oxidation .
Q. How does the thiophene-pyridine moiety influence electronic properties?
The thiophene’s electron-rich aromatic system enhances π-π stacking with biological targets, while the pyridine nitrogen improves solubility via hydrogen bonding. Computational studies (DFT) can quantify charge distribution .
Q. What are the standard purity criteria for this compound in biological assays?
- HPLC : ≥95% purity with a C18 column (acetonitrile/water gradient).
- Elemental Analysis : Match calculated C, H, N, S values within ±0.4% .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Variable Groups : Modify the acetyl group (e.g., replace with trifluoroacetyl) or thiophene substituents (e.g., methyl, halogen) .
- Assays : Test against enzyme targets (e.g., carbonic anhydrase) using fluorescence-based inhibition assays .
- Data Analysis : Use IC₅₀ values and molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Control Variables : Standardize assay conditions (pH, temperature, solvent concentration) to minimize variability .
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) for binding kinetics .
Q. How to optimize reaction yields while minimizing byproducts?
- Catalyst Screening : Test PdCl₂(dppf) vs. Pd(OAc)₂ for Suzuki coupling efficiency .
- Byproduct Detection : Use LC-MS to identify side products (e.g., deacetylated derivatives) and adjust reaction time/temperature .
Q. What computational methods predict metabolic pathways for this compound?
- In Silico Tools : Use SwissADME to predict cytochrome P450 metabolism sites (e.g., oxidation at thiophene or acetyl groups) .
- Validation : Compare with in vitro microsomal stability assays (human liver microsomes + NADPH) .
Q. How to address low solubility in in vivo models?
- Prodrug Design : Convert sulfonamide to a phosphate ester for improved aqueous solubility .
- Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes .
Tables
Q. Table 1. Key Analytical Parameters
| Parameter | Method | Conditions/Results | Reference |
|---|---|---|---|
| Purity | HPLC | C18 column, 70:30 ACN/H₂O, RT = 8.2 min | |
| Molecular Weight | HRMS | [M+H]⁺ = 401.08 (calculated) | |
| Thermal Stability | TGA | Decomposition onset: 220°C |
Q. Table 2. Reaction Optimization
| Condition | Effect on Yield | Byproducts Identified | Reference |
|---|---|---|---|
| Pd(PPh₃)₄, 80°C, 12h | 78% | Deacetylated derivative (5%) | |
| PdCl₂(dppf), 100°C, 8h | 85% | Thiophene dimer (<2%) |
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
